Palladium; pentane-2,4-dione

Zeolite catalysis Oxidative coupling of aromatics Heterogeneous catalyst design

Palladium(II) acetylacetonate [Pd(acac)₂; CAS 14024-61-4], also designated bis(2,4-pentanedionato)palladium(II), is a monomeric, charge-neutral β-diketonate coordination complex containing two bidentate acetylacetonate (acac) ligands bound to a Pd(II) centre. It is a yellow-orange crystalline powder with a palladium content of approximately 34.7–35.0 wt%, decomposition onset near 205 °C, and is commercially available at ≥99% purity from major chemical suppliers.

Molecular Formula C10H16O4Pd
Molecular Weight 306.65 g/mol
Cat. No. B8531436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium; pentane-2,4-dione
Molecular FormulaC10H16O4Pd
Molecular Weight306.65 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C.CC(=O)CC(=O)C.[Pd]
InChIInChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3H2,1-2H3;
InChIKeyYNUJADNRNHJXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium(II) Acetylacetonate (Pd(acac)₂) — Procurement-Relevant Baseline for a Halide-Free, Volatile Pd Precursor


Palladium(II) acetylacetonate [Pd(acac)₂; CAS 14024-61-4], also designated bis(2,4-pentanedionato)palladium(II), is a monomeric, charge-neutral β-diketonate coordination complex containing two bidentate acetylacetonate (acac) ligands bound to a Pd(II) centre . It is a yellow-orange crystalline powder with a palladium content of approximately 34.7–35.0 wt%, decomposition onset near 205 °C, and is commercially available at ≥99% purity from major chemical suppliers [1]. Unlike ionic or halide-containing Pd salts, Pd(acac)₂ is halide-free, air-stable under ambient storage, and soluble in common organic solvents including toluene (6.5 g/L), chloroform, benzene, and acetylacetone (8 g/L), making it a versatile homogeneous catalyst precursor and a key metal-organic chemical vapour deposition (MOCVD) source .

Why Palladium(II) Acetylacetonate Cannot Be Interchanged with Other Pd Precursors in Procurement Specifications


Although multiple palladium(II) salts and complexes can serve as entry points to catalytically active Pd(0) species, the choice of precursor exerts a decisive influence on catalyst preparation routes, attainable metal dispersion, impurity profiles, and thermal process compatibility [1]. Pd(acac)₂ differs from Pd(OAc)₂, PdCl₂, and Pd(NO₃)₂ in molecular size, ligand chemistry, volatility, halide content, and the surface chemistry of its thermal decomposition. These differences translate into quantifiable variations in zeolite pore accessibility, supported-nanoparticle size and sintering resistance, product selectivity in CO₂ hydrogenation, and suitability for vapour-phase deposition processes [2][3]. Procurement without consideration of these evidence-backed differentiation dimensions risks sub-optimal catalyst performance, irreproducible preparative outcomes, and process incompatibility.

Pd(acac)₂ — Head-to-Head Quantitative Differentiation Evidence vs. Comparators


Molecular Size Exclusion from Beta Zeolite Micropores Directs Catalyst Preparation Strategy

Pd(acac)₂ possesses a molecular diameter exceeding the 12-membered ring (12MR) channel aperture of Beta zeolite (ca. 6.6 Å), preventing direct adsorption into the zeolite micropores at room temperature. In contrast, Pd(OAc)₂ has a molecular size closely matching the 12MR channels and can undergo diffusion into the zeolite framework [1]. ICP-OES analysis of Pd content in H-Beta zeolite after room-temperature impregnation shows negligible Pd uptake when Pd(acac)₂ is used, whereas measurable Pd incorporation is observed with Pd(OAc)₂ [1]. This size-exclusion property dictates that catalyst preparation with Pd(acac)₂ must proceed via a distinct ex-situ cluster-formation route (Route 2: cluster generation in solution followed by zeolite capture) rather than direct intracrystalline diffusion (Route 1) [1].

Zeolite catalysis Oxidative coupling of aromatics Heterogeneous catalyst design

Superior Pd Nanoparticle Dispersion and Sintering Resistance on Oxide Supports

When Pd(acac)₂ is used as the precursor for impregnation onto SiO₂, thermal decomposition of the supported single-layer Pd(acac)₂ species at ~200 °C in air yields metallic Pd nanoparticles with an average size of approximately 2.8 nm, and these particles exhibit superior stability against sintering: no significant aggregation is observed even after heating to 800 °C in air [1]. In a separate comparative study on hexaaluminate supports, Pd(acac)₂ impregnation in toluene produced Pd particle sizes below 3 nm with higher dispersion of the active phase, whereas impregnation with Pd(NO₃)₂ in water yielded larger particles and lower dispersion [2]. In partial oxidation of methane (POM), Pd/SiO₂ catalysts prepared from Pd(acac)₂ retained particle sizes of 4–5 nm after 700 °C reaction for 7 hours [3].

Supported metal catalysts Nanoparticle sintering Thermal stability

Two-Fold Higher Methanol Selectivity in CO₂ Hydrogenation via Neutral vs. Cationic Pd Precursor

A 2025 comparative study examined ZnPd-ZnO/TiO₂ catalysts derived from two different Pd precursors. The Pd/TiO₂ base catalyst prepared by impregnation with the neutral precursor Pd(acac)₂ generated a higher concentration and more effective dispersion of the ZnPd intermetallic phase, as well as a wider ZnO-ZnPd interface region, relative to the catalyst synthesized using the cationic precursor Pd(NH₃)₄(NO₃)₂ [1]. These structural differences translated into notable variations in catalytic performance: the Pd(acac)₂-derived catalyst achieved approximately twice the methanol selectivity from CO₂ hydrogenation at low temperatures compared to the Pd(NH₃)₄(NO₃)₂-derived counterpart [1].

CO₂ hydrogenation Methanol synthesis ZnPd-ZnO interface

Quantifiable Sublimation Window and Vapour Pressure Equation Enable CVD/ALD Process Design

Pd(acac)₂ exhibits a well-defined sublimation temperature window of 100–160 °C under inert gas (He), below its thermal decomposition onset, enabling its use as a volatile Pd delivery precursor for CVD and ALD processes [1]. The vapour pressure follows the Clausius-Clapeyron relation ln P = −96 × 10³/RT + 29.26 (P in Pa, T in K), providing a quantitative basis for precursor delivery rate calculations [1]. By contrast, common alternative Pd precursors such as PdCl₂ and Pd(NO₃)₂ are non-volatile ionic salts that cannot be delivered via vapour-phase transport. While Pd(hfac)₂ (palladium hexafluoroacetylacetonate) offers higher volatility, it introduces fluorine contamination risks in deposited films and process equipment [2].

Chemical vapour deposition Atomic layer deposition Thin-film metallization

Halide-Free Composition Eliminates Chloride-Induced Corrosion and Catalyst Poisoning Risks

Pd(acac)₂ is a halide-free, air-stable solid with a palladium content of 34.93 wt% . This compositional attribute contrasts directly with PdCl₂ (stoichiometric chloride content, corrosive in humid environments) and with Pd(PPh₃)₄ (air-sensitive, requires inert-atmosphere handling) [1]. In cross-coupling catalysis, residual halide ions from PdCl₂ or Pd-halide precatalysts can poison downstream steps, corrode stainless-steel reactor components, and contaminate pharmaceutical products above regulatory residual-metal thresholds [2]. Pd(acac)₂ also serves as a preferred precursor for kinetically controlled Pd(0) nanoparticle nucleation, yielding monodisperse 7 ± 2 nm nanoparticles under H₂ at 22 °C [3].

Halide-free catalysis Cross-coupling Electronic materials

Pd(acac)₂ — Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Zeolite-Encapsulated Pd Cluster Catalysts for Aerobic Oxidative Coupling of Aromatics

In the preparation of subnanometer Pd clusters confined within Beta zeolite for oxidative coupling of toluene to 4,4′-bitolyl, Pd(acac)₂ is the preferred Pd source when the ex-situ cluster-formation route is desired. Its molecular size exclusion from 12MR zeolite channels directs cluster formation in solution prior to zeolite capture, enabling control over Pd cluster nuclearity (Pd₃–₅) and catalytic turnover numbers [1]. This application scenario is directly supported by quantitative evidence of molecular-size-driven preparation-route differentiation between Pd(acac)₂ and Pd(OAc)₂ [1].

Sintering-Resistant Supported Pd Catalysts for High-Temperature Gas-Phase Reactions

For methane catalytic combustion, partial oxidation of methane (POM), and CO oxidation catalysts requiring thermal stability above 700 °C, Pd(acac)₂ impregnation onto SiO₂, Al₂O₃, or hexaaluminate supports yields Pd nanoparticles of 2.8–5 nm that resist sintering under prolonged high-temperature exposure [2][3]. The quantitative advantage over Pd(NO₃)₂- and PdCl₂-derived catalysts in particle-size retention is a decisive procurement criterion when catalyst lifetime under severe thermal conditions determines process economics [2][4].

CO₂ Hydrogenation to Methanol over ZnPd-ZnO/TiO₂ Catalysts

In CO₂-to-methanol catalytic processes, the choice of Pd(acac)₂ as the neutral Pd precursor for TiO₂-supported ZnPd-ZnO catalysts yields approximately twice the methanol selectivity at low temperatures relative to catalysts prepared from cationic Pd(NH₃)₄(NO₃)₂ [5]. This selectivity gain arises from the superior dispersion and wider ZnPd-ZnO interface region achievable with the neutral acac precursor, as demonstrated by direct head-to-head experimental comparison [5].

Chemical Vapour Deposition (CVD) and Atomic Layer Deposition (ALD) of Palladium Thin Films

Pd(acac)₂ is a quantitatively characterized volatile Pd precursor for MOCVD and ALD of metallic Pd films for microelectronic interconnects, sensor fabrication, and catalytic membrane deposition. Its sublimation window of 100–160 °C, defined vapour pressure equation (ln P = −96×10³/RT + 29.26), and halide-free composition distinguish it from non-volatile Pd salts and fluorine-containing alternatives [6][7]. The absence of halide eliminates chloride-induced corrosion of stainless-steel reactor components during deposition [6].

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